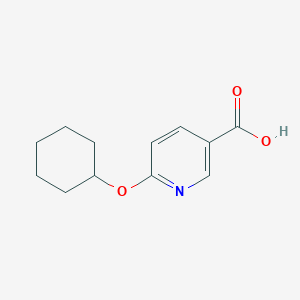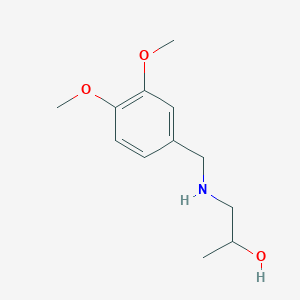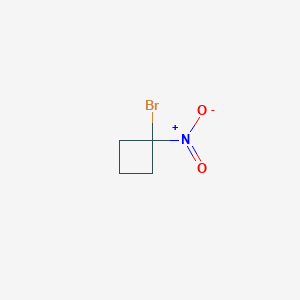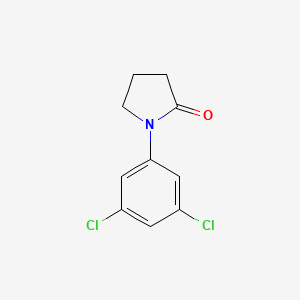
Bis(4-fluorophenyl)methanamine
概要
説明
Bis(4-fluorophenyl)methanamine is a chemical compound that appears to be a central structure in a variety of research studies, particularly those focusing on the synthesis and evaluation of ligands for the dopamine transporter (DAT). This structure is often modified to create various analogues with potential therapeutic applications, such as treatments for cocaine abuse .
Synthesis Analysis
The synthesis of compounds related to this compound involves multiple steps, including acylation, hydride reduction, and direct alkylation. These methods have been employed to create a series of N-substituted analogues, which have shown to be effective dopamine uptake inhibitors . Additionally, the synthesis of novel polyimides derived from related diamine monomers demonstrates the versatility of this structure in creating materials with desirable properties such as solubility in organic solvents and thermal stability .
Molecular Structure Analysis
The molecular structure of this compound and its analogues is crucial for their interaction with the dopamine transporter. The introduction of various substituents can significantly affect the binding affinity and selectivity for DAT. For instance, the presence of a basic tropane nitrogen is essential for activity at the DAT, while nonbasic nitrogen-containing ligands are virtually inactive . The geometry of substituents also plays a role in the electronic properties and solubility of the compounds, as seen in fullerene bis-adducts .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is explored in the context of their binding to the dopamine transporter. The introduction of different N-substituents has been shown to achieve a separation of binding affinities for DAT versus muscarinic m1 receptors, which is significant for the development of selective therapeutic agents . Furthermore, the synthesis of chiral piperazines from these derivatives has revealed that the configuration of the hydroxyl group can influence selectivity for DAT over the serotonin transporter (SERT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound-related compounds are tailored through structural modifications. For example, the synthesis of novel polyimides from related diamine monomers results in materials with high thermal stability and good mechanical properties . The redox properties of bis(4-methoxyphenyl)amino derivatives have been characterized, showing reversible redox waves and a red shift in the UV/VIS absorption spectrum . These properties are essential for the potential application of these compounds in various fields, including organic electronics and pharmacotherapy.
科学的研究の応用
Analysis in Pharmaceuticals
A study by El-Sherbiny et al. (2005) focused on the separation of flunarizine hydrochloride and its degradation products, including bis(4-fluorophenyl)methanamine, using micellar liquid chromatography. This technique was applied for determining flunarizine in pure form and in dosage forms, highlighting the importance of this compound in pharmaceutical analysis (El-Sherbiny et al., 2005).
Phase Behavior in Molecular Crystals
Saito et al. (1998) investigated the heat capacity of bis(4-fluorophenyl)methanone, a compound related to this compound, highlighting how impurities can significantly affect the thermal behavior and phase transitions in molecular crystals (Saito et al., 1998).
Cellular Imaging and Photocytotoxicity
Basu et al. (2014) synthesized Iron(III) complexes using ligands related to this compound. These complexes displayed photocytotoxicity in red light, making them potential candidates for cellular imaging and cancer therapy (Basu et al., 2014).
Ligand Affinity in Neurological Research
Prisinzano et al. (2002) explored piperidine analogues of a compound structurally similar to this compound for their binding affinity to the dopamine transporter. This research is significant in understanding neurological disorders and drug design (Prisinzano et al., 2002).
Anti-Cancer Properties
A study by Ishak et al. (2019) synthesized a new fluorene derivative structurally related to this compound. They examined its in-vitro anticancer activity, contributing to the development of new cancer treatments (Ishak et al., 2019).
Chemical Reactivity and Ligand Formation
Bheemaraju et al. (2012) investigated the reactivity of dinucleating bis(iminopyridine) ligands, related to this compound, with nickel. Their research contributes to our understanding of ligand formation and chemical reactivity in metal complexes (Bheemaraju et al., 2012).
Metabolism Studies
Lavrijsen et al. (1992) studied the metabolism of flunarizine, including degradation products like this compound, in different species. Such studies are crucial for understanding drug metabolism and pharmacokinetics (Lavrijsen et al., 1992).
Material Synthesis and Characterization
Wang et al. (2012) included this compound derivatives in the synthesis of new poly(arylene ether sulfone) membranes. This research is significant for the development of materials with potential applications in fuel cells (Wang et al., 2012).
Safety and Hazards
“Bis(4-fluorophenyl)methanamine” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
作用機序
Target of Action
Bis(4-fluorophenyl)methanamine is a complex compound that has been studied in the context of its interaction with DNA . It is part of a class of platinum(II)-based DNA intercalators . The primary targets of this compound are therefore the DNA molecules within cells .
Mode of Action
The compound interacts with DNA by intercalation, a process where it inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, potentially inhibiting replication and transcription processes . The exact nature of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA replication and transcription . By intercalating into the DNA structure, the compound can disrupt these processes, leading to downstream effects such as cell cycle arrest or apoptosis
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with DNA . This can lead to disruption of normal cellular processes, potentially resulting in cell death . These effects can vary depending on the specific cell type and the concentration of the compound .
特性
IUPAC Name |
bis(4-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKGTUUHIURRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252426 | |
| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55095-27-7 | |
| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55095-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(4-fluorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]Methanone](/img/structure/B3037618.png)
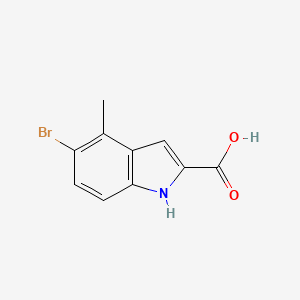
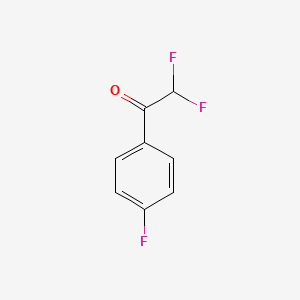
![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)
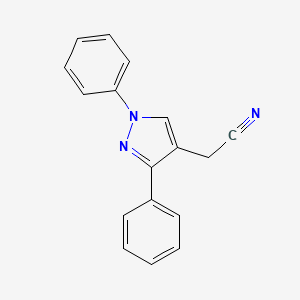


![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)

